3,3,4-Trifluoropiperidine hydrochloride
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Overview
Description
3,3,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and the ability to modify critical properties like pKa.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents like Selectfluor or other fluorinating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of 3,3,4-Trifluoropiperidine hydrochloride may involve multi-step synthesis processes, starting from readily available precursors. The process includes steps like halogenation, cyclization, and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trifluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Selectfluor or other fluorinating agents in an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce fluorinated amines .
Scientific Research Applications
3,3,4-Trifluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated analogs of biologically active molecules.
Medicine: Investigated for its potential use in drug discovery and development due to its enhanced pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3,3,4-Trifluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain receptors or enzymes. This can result in the modulation of biological activities, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine hydrochloride: Another fluorinated piperidine derivative with similar properties but fewer fluorine atoms.
3-Fluoropiperidine hydrochloride: A simpler fluorinated piperidine with only one fluorine atom.
Uniqueness
3,3,4-Trifluoropiperidine hydrochloride is unique due to the presence of three fluorine atoms, which can significantly enhance its chemical and biological properties compared to its less fluorinated counterparts. The increased number of fluorine atoms can lead to higher metabolic stability and improved pharmacokinetic properties, making it a valuable compound in various research and industrial applications .
Biological Activity
3,3,4-Trifluoropiperidine hydrochloride is a fluorinated piperidine derivative that has attracted attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, receptor interactions, and pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound features a piperidine ring with three fluorine atoms attached to the carbon atoms at positions 3 and 4. This fluorination enhances the compound's lipophilicity and metabolic stability, which are critical for drug-like properties.
Receptor Interactions
- P2Y Receptors : Research indicates that compounds with piperidine structures can act as antagonists for P2Y14 receptors, which are implicated in various inflammatory and metabolic conditions such as asthma and diabetes . The binding affinity of these compounds suggests potential therapeutic roles in managing chronic pain and inflammation.
- Histamine Receptors : Studies have shown that piperidine derivatives can modulate histamine H3 receptors, which play a significant role in neurotransmission within the central nervous system (CNS). Compounds exhibiting high affinity for these receptors may provide new avenues for treating disorders like schizophrenia and Alzheimer's disease .
- Sigma Receptors : The interaction of trifluoropiperidine derivatives with sigma receptors has been explored, indicating their potential use in pain management therapies. The structural characteristics of these compounds allow them to effectively bind to sigma-1 receptors, enhancing their analgesic properties .
Antinociceptive Effects
Research has demonstrated that trifluoropiperidine derivatives exhibit significant antinociceptive effects in animal models. For instance, studies involving dual histamine H3 and sigma-1 receptor ligands have shown promising results in reducing nociceptive responses .
Antimicrobial Properties
Piperidine derivatives have also been associated with antimicrobial activities. The presence of fluorine atoms enhances their interaction with bacterial membranes, leading to increased efficacy against various pathogens .
Case Studies
- Study on Isoflurane MAC Reduction : A study evaluated the effects of trifluoro analogues on isoflurane minimum alveolar concentration (MAC) reduction. The results indicated that certain trifluorinated compounds could significantly lower MAC values, suggesting their role as anesthetic adjuncts .
- Binding Affinity Studies : A comprehensive analysis of several piperidine derivatives showed varying binding affinities at histamine H3 receptors. For example, certain analogues exhibited Ki values below 100 nM, indicating strong receptor interaction and potential therapeutic efficacy .
Binding Affinities of Piperidine Derivatives
Compound | Receptor Type | Ki (nM) |
---|---|---|
Compound A | Histamine H3 | 31 |
Compound B | Sigma-1 | 4.5 |
Compound C | P2Y14 | <100 |
Compound D | Histamine H3 | 10.3 |
Pharmacological Effects Summary
Effect | Observed Activity |
---|---|
Antinociceptive | Significant reduction in pain response |
Antimicrobial | Effective against multiple pathogens |
Anesthetic Adjunct | Reduced MAC values |
Properties
Molecular Formula |
C5H9ClF3N |
---|---|
Molecular Weight |
175.58 g/mol |
IUPAC Name |
3,3,4-trifluoropiperidine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-4-1-2-9-3-5(4,7)8;/h4,9H,1-3H2;1H |
InChI Key |
OUDLVUGVPPETOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1F)(F)F.Cl |
Origin of Product |
United States |
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